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Cat. No.: B146815 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
cis-4-Heptenal, an unsaturated aldehyde, is a significant volatile compound found in a variety

of foods and beverages, contributing distinct aroma and flavor profiles. Its potent and

characteristic scent makes it a molecule of great interest in the fields of food science, flavor

chemistry, and sensory neuroscience. This technical guide provides an in-depth overview of the

olfactory characteristics of cis-4-Heptenal, including its sensory profile, odor thresholds, and

the general signaling pathways involved in its perception. The information is compiled from

various scientific sources to aid researchers, scientists, and drug development professionals in

their understanding and application of this compound.

Sensory Profile and Olfactory Characteristics
The odor of cis-4-Heptenal is consistently described as multifaceted, with dominant notes of

fatty, green, and creamy. Depending on its concentration and the medium in which it is

perceived, it can also evoke oily, vegetable-like, and sometimes fishy or fried-fat-like aromas.

Its powerful and diffusive nature means it is often perceived at very low concentrations.

A detailed description of its organoleptic properties is provided in the table below.
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Concentration Odor Description Taste Description

0.10% in dipropylene glycol
Oily, fatty, green, dairy, milky,

creamy.[1]

Sharp, green, milky, creamy,

dairy, fatty, cheesy, tea.[1]

Not Specified

Sharp, green, grassy notes

similar to those found in fresh

cream and brewed tea.[2]

Enhances fresh cream notes in

dairy, adds richness to

caramel, and enhances fresh

brewed notes in tea.[2]

Not Specified
Powerful green odor,

reminiscent of vegetables.[1]

Not Specified Green, Fatty, Vegetable.[1]

Quantitative Olfactory Data
Precise, standardized odor threshold values for cis-4-Heptenal are not widely available in the

scientific literature. However, some sources indicate its high potency. The following table

summarizes the available quantitative data. It is important to note that the lack of a

standardized medium and methodology in some reported values makes direct comparison

challenging.

Parameter Value Medium Methodology Reference

Odor Detection

Threshold
0.8-10 ppb Not Specified Not Specified

Suggested Use

Level

0.10 PPB - 0.10

PPM
Food/Beverage

Commercial

Application
[2]

Note: The odor detection threshold range of 0.8-10 ppb is for "4-Heptenal (cis and trans)" and

the specific medium (e.g., water or air) was not indicated. Further research employing

standardized methods like ASTM E679 is required to establish definitive threshold values.

Natural Occurrence

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.thegoodscentscompany.com/data/rw1027821.html
https://www.thegoodscentscompany.com/data/rw1027821.html
https://bedoukian.com/wp-content/uploads/FL-379-spec-sheet.pdf
https://bedoukian.com/wp-content/uploads/FL-379-spec-sheet.pdf
https://www.thegoodscentscompany.com/data/rw1027821.html
https://www.thegoodscentscompany.com/data/rw1027821.html
https://www.benchchem.com/product/b146815?utm_src=pdf-body
https://bedoukian.com/wp-content/uploads/FL-379-spec-sheet.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


cis-4-Heptenal is a naturally occurring volatile compound that has been identified in a variety

of food products, often as a result of lipid oxidation. Its presence significantly impacts the flavor

profile of these foods.

Table of Natural Occurrence:

Food Product

Butter

Dried Bonito

Fish and Krill

Milk

Boiled Potato

Peppermint and Spearmint

Scotch

Wheat Bread

Experimental Protocols
Gas Chromatography-Olfactometry (GC-O) for Odor
Characterization
Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific

volatile compounds responsible for the aroma of a sample. Below is a generalized protocol for

the analysis of volatile compounds like cis-4-Heptenal in a food matrix.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

A representative sample of the food matrix is placed in a sealed vial.

The vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific duration to

allow volatile compounds to partition into the headspace.
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A Solid-Phase Microextraction (SPME) fiber with a suitable coating (e.g., DVB/CAR/PDMS)

is exposed to the headspace for a defined period to adsorb the volatile compounds.

2. GC-MS-O Analysis:

The SPME fiber is desorbed in the heated injection port of a Gas Chromatograph (GC).

The GC is equipped with a capillary column appropriate for volatile compound separation

(e.g., DB-5ms).

The GC oven temperature is programmed to separate the compounds based on their boiling

points and polarity.

At the exit of the GC column, the effluent is split between a Mass Spectrometer (MS) for

compound identification and an olfactometry port for sensory detection.

A trained sensory panelist sniffs the effluent from the olfactometry port and records the

retention time, odor descriptor, and intensity of each perceived aroma.

The data from the MS and the olfactometry are correlated to identify the specific compounds

responsible for the detected odors.

Diagram of a Generic GC-O Experimental Workflow:
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Caption: A generalized workflow for the analysis of volatile compounds using Gas

Chromatography-Olfactometry (GC-O).

Sensory Evaluation: Triangle Test for Difference Testing
To determine if the addition of cis-4-Heptenal to a product creates a perceivable sensory

difference, a triangle test can be employed.

1. Panelist Selection and Training:

Select a panel of at least 20-30 individuals who are regular consumers of the product being

tested.

Train the panelists on the procedure of the triangle test and familiarize them with the sensory

attributes to be evaluated.

2. Sample Preparation:

Prepare two sets of samples: a control sample (without added cis-4-Heptenal) and a test

sample (with a specific concentration of cis-4-Heptenal).

Code the samples with random three-digit numbers.

3. Test Procedure:

Present each panelist with three samples, where two are identical (either both control or both

test) and one is different. The order of presentation should be randomized for each panelist.

Instruct the panelists to taste or smell each sample from left to right.

Ask the panelists to identify the sample that is different from the other two.

Panelists should rinse their palate with water between samples.

4. Data Analysis:

Count the number of correct identifications.
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Use a statistical table for the triangle test to determine if the number of correct identifications

is significant at a given confidence level (e.g., p < 0.05). A significant result indicates that a

perceivable difference exists between the control and test samples.

Olfactory Signaling Pathway
The perception of odors, including that of cis-4-Heptenal, is initiated by the interaction of the

odorant molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory

neurons (OSNs) in the nasal cavity. While the specific olfactory receptor that binds to cis-4-
Heptenal has not yet been definitively identified in the available literature, the general

mechanism of olfactory signal transduction is well-established and involves G-protein coupled

receptors (GPCRs).

General Olfactory Signaling Pathway:

Binding: An odorant molecule, such as cis-4-Heptenal, binds to a specific olfactory receptor

(OR), which is a type of G-protein coupled receptor (GPCR).

G-protein Activation: This binding event causes a conformational change in the OR, which in

turn activates an associated G-protein (Gαolf).

Second Messenger Production: The activated Gαolf subunit stimulates the enzyme adenylyl

cyclase III, which converts ATP into cyclic AMP (cAMP), a second messenger.

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels

in the OSN membrane.

Depolarization: The opening of CNG channels allows an influx of cations (primarily Ca²⁺ and

Na⁺), leading to depolarization of the OSN membrane.

Action Potential: If the depolarization reaches a certain threshold, it triggers an action

potential (a nerve impulse).

Signal Transmission: The action potential travels along the axon of the OSN to the olfactory

bulb in the brain, where the signal is processed, leading to the perception of a specific smell.

Diagram of the General Olfactory Signaling Pathway:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b146815?utm_src=pdf-body
https://www.benchchem.com/product/b146815?utm_src=pdf-body
https://www.benchchem.com/product/b146815?utm_src=pdf-body
https://www.benchchem.com/product/b146815?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


cis-4-Heptenal (Odorant)

Olfactory Receptor (GPCR)

Binding

G-protein (Gαolf)

Activation

Adenylyl Cyclase III

Stimulation

cAMP (Second Messenger)

Conversion

ATP

Cyclic Nucleotide-Gated (CNG) Ion Channel

Binding & Opening

Cation Influx (Na⁺, Ca²⁺)

Allows

Membrane Depolarization

Causes

Action Potential to Brain

Triggers

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b146815?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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